molecular formula C13H17ClN2O3S B6124170 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

货号 B6124170
分子量: 316.80 g/mol
InChI 键: CKXPPKXNMFZTKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in various clinical trials.

作用机制

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of JAK3 and the subsequent activation of downstream signaling pathways. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been shown to have a high specificity for JAK3, with minimal inhibition of other JAK family members, such as JAK1, JAK2, and TYK2. This selectivity is important for minimizing off-target effects and reducing the risk of adverse events.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in vitro and in vivo. It has also been shown to inhibit the proliferation and activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases. In clinical trials, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

实验室实验的优点和局限性

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide is a well-characterized small molecule inhibitor of JAK3, with a high specificity and potency. It is commercially available and can be easily synthesized using established methods. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been extensively studied in preclinical and clinical settings, and its mechanism of action and therapeutic potential are well understood. However, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects on other kinases or signaling pathways. It also has a short half-life and may require frequent dosing in in vivo experiments.

未来方向

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has shown promising results in clinical trials for autoimmune diseases, but its potential therapeutic applications may extend beyond these indications. Future research could explore the use of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide in other inflammatory conditions, such as asthma, chronic obstructive pulmonary disease, and multiple sclerosis. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide could also be used in combination with other therapies, such as biologics or immunomodulatory agents, to enhance their efficacy and reduce the risk of adverse events. Additionally, further studies could investigate the long-term safety and tolerability of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide in patients with chronic diseases.

合成方法

The synthesis of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide involves several steps, including the preparation of the starting material, 2-chlorobenzylamine, and the subsequent coupling with pyrrolidine-3-carboxylic acid to form the intermediate, N-[1-(2-chlorobenzyl)-3-pyrrolidinyl]carboxamide. This intermediate is then reacted with ethanesulfonyl chloride to yield the final product, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide. The synthesis of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been described in detail in several publications, and it is considered to be a well-established method.

科学研究应用

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit the activity of JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide can block the downstream signaling pathways and reduce the production of pro-inflammatory cytokines. This mechanism of action has been demonstrated in vitro and in vivo, and it has been suggested that N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide may have a broader therapeutic potential beyond autoimmune diseases.

属性

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)15-11-7-13(17)16(9-11)8-10-5-3-4-6-12(10)14/h3-6,11,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXPPKXNMFZTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。